molecular formula C11H19NO4 B1441262 (2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid CAS No. 374929-20-1

(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Cat. No. B1441262
M. Wt: 229.27 g/mol
InChI Key: BSAYEGDCKUEPNE-MQWKRIRWSA-N
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Description

“(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . This group is a protecting group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Synthesis Analysis

Tertiary butyl esters, such as “(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butoxycarbonyl group has a molecular formula of C5H9O2 . It is a part of the larger molecule of “(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid”.


Chemical Reactions Analysis

The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Physical And Chemical Properties Analysis

The tert-butoxycarbonyl group has a molecular formula of C5H9O2 . It is a part of the larger molecule of “(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid”.

Future Directions

The use of flow microreactor systems for the synthesis of tertiary butyl esters, such as “(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid”, represents a more efficient, versatile, and sustainable approach compared to the batch . This suggests a promising direction for future research and development in synthetic organic chemistry.

properties

IUPAC Name

(2S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYEGDCKUEPNE-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721893
Record name 1-(tert-Butoxycarbonyl)-5-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

CAS RN

374929-20-1
Record name 1-(tert-Butoxycarbonyl)-5-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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